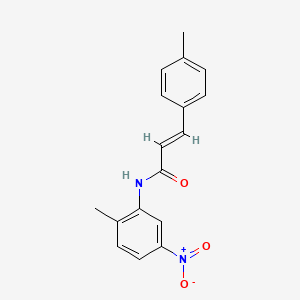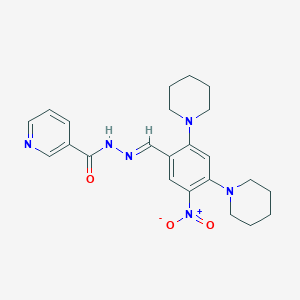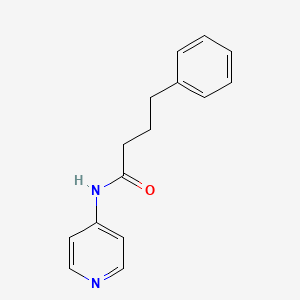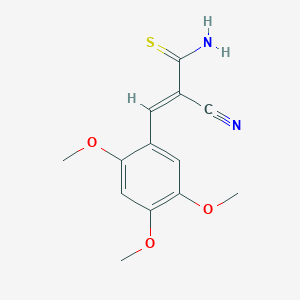
methyl 3-(2-chloro-6-nitrophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as MCNPB and is synthesized using specific methods.
科学的研究の応用
MCNPB has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, MCNPB has been studied for its potential use as a dye and in the production of other chemicals.
作用機序
The mechanism of action of MCNPB is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways. In medicine, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. In agriculture, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects.
Biochemical and Physiological Effects:
MCNPB has been found to exhibit various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been found to cause paralysis and death in insects. However, the effects of MCNPB on humans and the environment are still being studied.
実験室実験の利点と制限
One of the main advantages of using MCNPB in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity, making it a popular choice for studying various biological processes. However, one limitation of using MCNPB is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of MCNPB. In medicine, it could potentially be used as a treatment for various inflammatory and cancer-related conditions. In agriculture, it could be further studied for its potential use as a pesticide. Additionally, its use in industry could be further explored for the production of dyes and other chemicals.
Conclusion:
In conclusion, MCNPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent biological activity. However, its potential toxicity requires careful handling and disposal. There are several future directions for the study of MCNPB, including its use in medicine, agriculture, and industry.
合成法
MCNPB is synthesized using a specific method that involves the reaction of 3-hydroxybenzoic acid with 2-chloro-6-nitrophenol in the presence of thionyl chloride. The resulting product is then treated with methyl alcohol to obtain MCNPB. This method is relatively simple and efficient, making it a popular choice for synthesizing MCNPB.
特性
IUPAC Name |
methyl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-4-2-5-10(8-9)21-13-11(15)6-3-7-12(13)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRCKQDQVKEMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)

![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)




![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)